molecular formula C10H7Br2NO2 B6603163 methyl 4,6-dibromo-1H-indole-2-carboxylate CAS No. 2866335-79-5

methyl 4,6-dibromo-1H-indole-2-carboxylate

Cat. No. B6603163
CAS RN: 2866335-79-5
M. Wt: 332.98 g/mol
InChI Key: DPTGSBYOSXXKDQ-UHFFFAOYSA-N
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Description

Methyl 4,6-dibromo-1H-indole-2-carboxylate (MDBIC) is an organic compound that has both scientific research applications and industrial uses. It is a brominated heterocyclic compound with a molecular weight of 353.96 g/mol. MDBIC is widely used in the chemical industry as a reagent for organic synthesis, and has recently gained attention for its potential use in medical and scientific research applications.

Scientific Research Applications

Methyl 4,6-dibromo-1H-indole-2-carboxylate has recently gained attention as a potential tool for use in medical and scientific research applications. It has been studied for its potential use as a therapeutic agent for the treatment of certain diseases and conditions, including cancer, diabetes, and neurodegenerative diseases. methyl 4,6-dibromo-1H-indole-2-carboxylate has also been studied for its potential use as a diagnostic agent for the detection of certain diseases and conditions, such as cancer and Alzheimer’s disease.

Mechanism of Action

The exact mechanism of action of methyl 4,6-dibromo-1H-indole-2-carboxylate is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of carbohydrates, proteins, and lipids. methyl 4,6-dibromo-1H-indole-2-carboxylate has also been found to have antioxidant activity, which may play a role in its therapeutic effects.
Biochemical and Physiological Effects
methyl 4,6-dibromo-1H-indole-2-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been found to have antioxidant activity, which may play a role in its therapeutic effects. In addition, methyl 4,6-dibromo-1H-indole-2-carboxylate has been found to have anti-inflammatory and anti-cancer activity.

Advantages and Limitations for Lab Experiments

The use of methyl 4,6-dibromo-1H-indole-2-carboxylate in laboratory experiments has several advantages. It is relatively easy to synthesize, and can be used in a variety of applications. It is also relatively stable and non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to the use of methyl 4,6-dibromo-1H-indole-2-carboxylate in laboratory experiments. It is not water soluble, which can limit its use in certain applications. In addition, it is not commercially available, which can make it difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for the use of methyl 4,6-dibromo-1H-indole-2-carboxylate in scientific research. One potential direction is the development of new therapeutic agents based on methyl 4,6-dibromo-1H-indole-2-carboxylate for the treatment of certain diseases and conditions. Another potential direction is the development of new diagnostic agents based on methyl 4,6-dibromo-1H-indole-2-carboxylate for the detection of certain diseases and conditions. Additionally, methyl 4,6-dibromo-1H-indole-2-carboxylate may be used to develop new methods of drug delivery and drug targeting. Finally, methyl 4,6-dibromo-1H-indole-2-carboxylate may be used to develop new methods for the synthesis of other organic compounds.

Synthesis Methods

Methyl 4,6-dibromo-1H-indole-2-carboxylate can be synthesized using a variety of methods. The most common method is the reaction of 4,6-dibromo-1H-indole-2-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. This reaction produces a methyl ester of the acid, which is then purified by recrystallization. Other methods of synthesis include the reaction of 4,6-dibromo-1H-indole-2-carboxylic acid with methyl bromide, or the reaction of 4,6-dibromo-1H-indole-2-carboxylic acid with methyl chloride in the presence of a base.

properties

IUPAC Name

methyl 4,6-dibromo-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2NO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTGSBYOSXXKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,6-dibromo-1H-indole-2-carboxylate

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